molecular formula C21H23ClN2O2S2 B2565736 4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide CAS No. 866018-56-6

4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B2565736
CAS No.: 866018-56-6
M. Wt: 435
InChI Key: ROTDUXLHZMUQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a tert-butyl group at the para position of the benzene ring and a substituted 1,3-thiazole moiety. The thiazole ring is functionalized with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a benzenesulfonamide-linked methyl group at position 3.

Properties

IUPAC Name

4-tert-butyl-N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2S2/c1-14-19(27-20(24-14)15-5-9-17(22)10-6-15)13-23-28(25,26)18-11-7-16(8-12-18)21(2,3)4/h5-12,23H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTDUXLHZMUQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and cardiovascular effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • Functional Groups :
    • Sulfonamide group (-SO₂NH)
    • Thiazole ring
    • Aromatic rings

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. Research focusing on its interaction with the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases has shown promising results:

  • Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound can inhibit the growth of glioblastoma cells (U87) with a notable cytotoxic effect. For instance, one study reported a cell growth inhibition rate of 78% at a concentration of 100 µM, indicating strong potential as an anticancer agent .
  • Mechanism of Action : The mode of interaction with TrkA was explored through molecular docking studies, suggesting that the compound binds effectively to the active site of the kinase, which may lead to apoptosis in cancer cells .

Cardiovascular Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may influence cardiovascular functions:

  • Perfusion Pressure and Coronary Resistance : A study utilizing isolated rat heart models assessed the impact of various benzenesulfonamide derivatives on perfusion pressure. Results indicated that certain derivatives could significantly reduce perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular conditions .
  • Docking Studies : Theoretical models indicated that this compound might act as a calcium channel inhibitor, which is crucial for regulating cardiac function. This aligns with findings from other studies on related sulfonamide compounds .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Activity78% inhibition of U87 cell growth at 100 µM
Cardiovascular EffectsDecreased perfusion pressure in isolated hearts
Calcium Channel InhibitionPotential interaction with calcium channels

Case Studies

  • Glioblastoma Treatment : A study on the efficacy of various benzenesulfonamide derivatives highlighted the superior performance of this compound in inhibiting glioblastoma cell proliferation compared to standard treatments like cisplatin .
  • Cardiovascular Impact : An experimental design involving isolated rat hearts demonstrated significant changes in coronary resistance when treated with this compound, suggesting its utility in cardiovascular therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name/ID Core Heterocycle Substituents Key Functional Groups Inferred Biological Relevance
Target Compound 1,3-thiazole - 4-Chlorophenyl (C6H4Cl)
- 4-Methyl
- Benzenesulfonamide with tert-butyl
Sulfonamide, aryl chloride, tert-butyl Potential enzyme inhibition (e.g., kinase or sulfotransferase targets)
SI112 () Pyrazole - 4-Methoxyphenyl
- Benzophenone with tert-butyl
Amide, methoxy GAT inhibitor; substituents may enhance lipophilicity and binding affinity
Bosentan Related Compound A () Bipyrimidine - 2-Methoxyphenoxy
- Chloropyrimidine
Sulfonamide, methoxy, chloro Reference standard for API impurities; suggests role in cardiovascular therapeutics
Compound Dual 1,3-thiazole - Trifluoromethoxyphenyl
- Dual chlorothiazole
Sulfonamide, trifluoromethoxy Enhanced electron-withdrawing effects; possible CNS or antimicrobial activity
850244-44-9 () 1,2,4-Oxadiazole - 4-tert-Butylphenyl
- Pyridinylpropanamide
Oxadiazole, tert-butyl Metabolic stability due to oxadiazole; kinase or protease inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.